2-(1H-indol-1-yl)-N-(pyridin-2-ylmethyl)acetamide
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Overview
Description
2-(1H-indol-1-yl)-N-(pyridin-2-ylmethyl)acetamide is a compound that features both indole and pyridine moieties. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules. The indole ring is a common structural motif in many natural products and pharmaceuticals, while the pyridine ring is known for its electron-withdrawing properties, which can influence the compound’s reactivity and binding characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-1-yl)-N-(pyridin-2-ylmethyl)acetamide typically involves the reaction of indole derivatives with pyridine-containing reagents. One common method involves the acylation of indole with a pyridine-substituted acetic acid derivative under acidic or basic conditions. The reaction can be catalyzed by various agents, such as Lewis acids or bases, to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for precise control over reaction conditions and can be scaled up efficiently. The choice of solvents, catalysts, and purification methods are critical to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-1-yl)-N-(pyridin-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The pyridine ring can be reduced to piperidine derivatives under hydrogenation conditions.
Substitution: Both the indole and pyridine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst is often used for hydrogenation.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for electrophilic substitution, while nucleophilic substitution can be facilitated by bases like sodium hydride (NaH).
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Piperidine derivatives.
Substitution: Halogenated indole or pyridine derivatives.
Scientific Research Applications
2-(1H-indol-1-yl)-N-(pyridin-2-ylmethyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(1H-indol-1-yl)-N-(pyridin-2-ylmethyl)acetamide involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The pyridine ring can enhance the compound’s binding affinity and specificity by participating in hydrogen bonding and π-π stacking interactions. These interactions can modulate signaling pathways and biochemical processes within cells.
Comparison with Similar Compounds
Similar Compounds
1-Indol-1-yl-propan-2-ones: These compounds also feature an indole ring and are known for their dual inhibitory activity against cytosolic phospholipase A(2)alpha and fatty acid amide hydrolase.
2-Bromo-1-(1H-indol-3-yl)ethanone: This compound contains a brominated indole ring and is used in various synthetic applications.
Uniqueness
2-(1H-indol-1-yl)-N-(pyridin-2-ylmethyl)acetamide is unique due to the presence of both indole and pyridine rings, which confer distinct chemical and biological properties. The combination of these two moieties can enhance the compound’s reactivity and binding characteristics, making it a valuable scaffold in drug discovery and development.
Properties
IUPAC Name |
2-indol-1-yl-N-(pyridin-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c20-16(18-11-14-6-3-4-9-17-14)12-19-10-8-13-5-1-2-7-15(13)19/h1-10H,11-12H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJFHSSZRYXEIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC(=O)NCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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